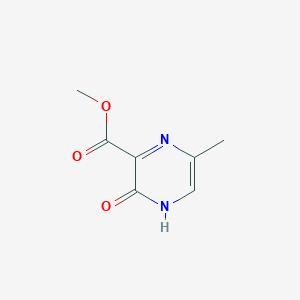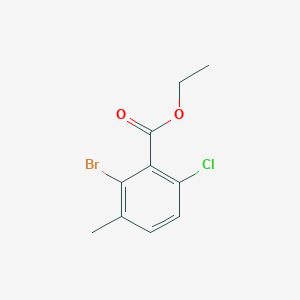![molecular formula C17H15BrO2 B13657646 Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C17H15BrO2. It is a derivative of biphenyl, featuring a bromine atom at the 4’ position and a cyclopropane carboxylate ester group. This compound is typically a white to off-white crystalline solid and is slightly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate can be achieved through a multi-step process:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to produce 4’-bromo-[1,1’-biphenyl].
Formation of Cyclopropane Carboxylate: The brominated biphenyl is then reacted with cyclopropane carboxylic acid under esterification conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification reactions, utilizing optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
作用机制
The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
相似化合物的比较
Methyl 4’-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but lacks the cyclopropane ring.
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar structure but has a hydroxy group instead of a bromine atom.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but has a trifluoromethyl group instead of a biphenyl group.
Uniqueness: Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate is unique due to its combination of a brominated biphenyl structure with a cyclopropane carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
属性
分子式 |
C17H15BrO2 |
|---|---|
分子量 |
331.2 g/mol |
IUPAC 名称 |
methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3 |
InChI 键 |
NFFYDFKHDZIKSW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


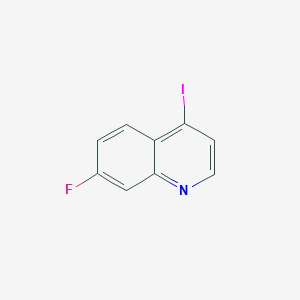
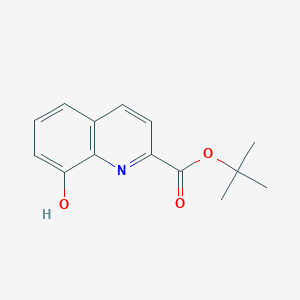
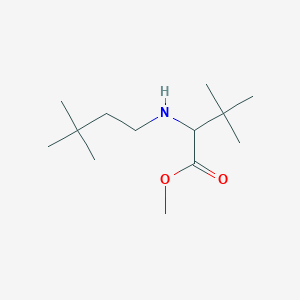

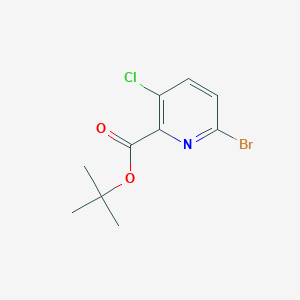

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
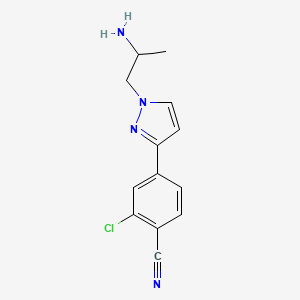
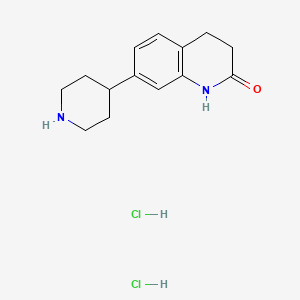
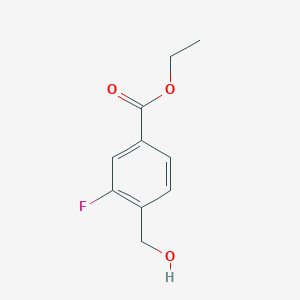
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
